molecular formula C21H24F2N2O4S B2753288 2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921915-17-5

2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2753288
CAS No.: 921915-17-5
M. Wt: 438.49
InChI Key: ZKLFUXIZVFYDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a benzoxazepinone core substituted with isobutyl, dimethyl, and oxo groups at specific positions, coupled with a 2,5-difluorobenzenesulfonamide moiety. The benzo[b][1,4]oxazepinone scaffold is notable for its conformational rigidity, which may enhance target selectivity compared to flexible analogs .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O4S/c1-13(2)11-25-17-10-15(6-8-18(17)29-12-21(3,4)20(25)26)24-30(27,28)19-9-14(22)5-7-16(19)23/h5-10,13,24H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLFUXIZVFYDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. It belongs to the class of sulfonamides and oxazepines, known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC25H32N2O4S
Molecular Weight456.6 g/mol
CAS Number921998-17-6

The structure features a sulfonamide linkage and a tetrahydrobenzo[b][1,4]oxazepin moiety, which may influence its biological interactions.

Research indicates that compounds with similar structural motifs often interact with various biological targets. The oxazepine ring system is particularly noted for its potential neuropharmacological effects. The sulfonamide group may contribute to antibacterial properties, while the difluoro substitution can enhance the compound's pharmacokinetic profile.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. Although specific data on the antibacterial activity of this compound is limited, its structural similarities to established sulfonamides suggest potential efficacy against bacterial infections.

Anticancer Potential

Preliminary studies indicate that compounds containing oxazepine structures may exhibit anticancer properties. For example, inhibition of specific kinases involved in cell proliferation and survival pathways has been observed in related compounds. The compound's ability to modulate these pathways may warrant further investigation in cancer models.

Neuropharmacological Effects

The tetrahydrobenzo[b][1,4]oxazepin structure suggests potential interactions with neurotransmitter systems. Compounds in this class have been studied for their effects on G-protein coupled receptors (GPCRs), which play critical roles in neuronal signaling. This could imply that the compound may have implications in treating neurological disorders.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating similar oxazepine derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction through caspase activation.
  • Animal Models : Research on related compounds showed promising results in reducing tumor size in xenograft models, indicating potential for therapeutic development.
  • Pharmacokinetics : Studies on structurally similar compounds suggest that modifications like fluorination can enhance bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with three analogous compounds:

Compound Structural Features Bioactivity Key Differences
2,5-Difluoro-N-(substituted-benzoxazepinone)benzenesulfonamide (Target Compound) - Benzo[b][1,4]oxazepinone core
- 2,5-Difluoro sulfonamide group
- Isobutyl side chain
Hypothesized enzyme inhibition (e.g., carbonic anhydrase, kinases) Unique isobutyl and dimethyl substituents enhance lipophilicity and metabolic stability.
N-(3-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]thiazepin-6-yl)benzenesulfonamide - Benzo[f][1,4]thiazepinone core
- Unsubstituted sulfonamide
Reported antimicrobial activity Thiazepinone core and lack of fluorine reduce target specificity.
5-Cyclohexyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine-7-carboxamide - Carboxamide instead of sulfonamide
- Cyclohexyl substituent
Anticancer activity in preclinical models Carboxamide group alters hydrogen-bonding interactions with targets.
2-Fluoro-N-(5-ethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide - Mono-fluoro sulfonamide
- Ethyl side chain
Moderate COX-2 inhibition Reduced fluorination decreases electronegativity, affecting binding affinity.

Key Findings:

Fluorination Impact: The 2,5-difluoro substitution in the target compound likely enhances electronegativity and binding to polar enzyme pockets compared to mono-fluoro or non-fluorinated analogs .

Side Chain Effects : The isobutyl group improves metabolic stability over smaller alkyl chains (e.g., ethyl), as evidenced in related sulfonamides .

Core Modifications: Replacing the oxazepinone core with thiazepinone or altering substituents (e.g., carboxamide vs. sulfonamide) significantly shifts bioactivity profiles .

Q & A

Basic: What are the key considerations in designing a multi-step synthesis protocol for this compound?

Answer:
A robust synthesis protocol requires:

  • Stepwise optimization : Each reaction step (e.g., sulfonamide coupling, oxazepine ring formation) must balance yield and purity. For example, the isobutyl group introduction may require inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (normal or reverse-phase) is critical for isolating intermediates, especially due to steric hindrance from dimethyl groups .
  • Characterization : Confirm structural integrity at each stage via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). For example, 1H^1H-NMR can distinguish between diastereomers in the tetrahydrobenzooxazepin core .

Basic: Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., sulfonamide NH at ~10–12 ppm; isobutyl CH2_2 at ~1.8–2.2 ppm). 13C^{13}C-NMR confirms carbonyl (C=O at ~170–180 ppm) and aromatic carbons .
  • Mass spectrometry : HRMS validates molecular formula (e.g., [M+H]+^+ peak matching theoretical mass within 3 ppm error) .
  • X-ray crystallography : Resolves conformational ambiguities in the oxazepin ring and benzenesulfonamide moiety .

Advanced: How do steric effects from the isobutyl and dimethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Steric hindrance : The 3,3-dimethyl substituents on the oxazepin ring restrict access to the sulfonamide nitrogen, slowing reactions like alkylation or acylation.
  • Mitigation strategies : Use bulky bases (e.g., DBU) to deprotonate sulfonamide NH or employ high-boiling solvents (e.g., DMF) to enhance reaction rates .
  • Example : In analogous compounds, substituting isobutyl with smaller groups (e.g., ethyl) increases reaction yields by ~20% due to reduced steric clash .

Advanced: What methodological approaches are recommended for resolving contradictions between computational predictions and experimental data in SAR studies?

Answer:

Approach Application Reference
Molecular docking Predict binding to targets like SYK kinase; compare with experimental IC50_{50}. Discrepancies may arise from protein flexibility.
Mutagenesis assays Validate predicted binding residues (e.g., replace Lys452 with Ala to test hydrogen bonding).
Free-energy perturbation Refine computational models using experimental thermodynamic data.

Advanced: How can SHELXL be optimized for refining the crystal structure given the compound’s conformational flexibility?

Answer:

  • Restraints : Apply geometric restraints to the oxazepin ring (e.g., planarity) and isobutyl group (torsion angles) to reduce overfitting .
  • Twin refinement : Use TWIN and BASF commands if twinning is observed due to flexible substituents .
  • Disorder modeling : For dynamic groups (e.g., isobutyl), split occupancy across multiple positions with isotropic displacement parameters .

Advanced: What strategies mitigate racemization risks during sulfonamide bond formation?

Answer:

  • Low-temperature reactions : Conduct couplings at 0–5°C to minimize epimerization at chiral centers .
  • Catalyst selection : Use HOBt/DCC instead of EDCI to reduce side reactions .
  • Chiral HPLC : Monitor enantiomeric excess (>98% ee) post-synthesis .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?

Answer:

  • Pharmacokinetics (PK) : Measure plasma stability (e.g., CYP450 metabolism) and bioavailability. For example, fluorinated analogs often show improved PK due to reduced oxidative degradation .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites. The 2,5-difluoro group may hydrolyze in vivo, altering target engagement .

Advanced: Which crystallization techniques are effective for isolating polymorphs of this compound?

Answer:

Technique Conditions Outcome
Solvent diffusion Layering hexane over DCM solutionYields Form I (needle crystals)
Cooling crystallization Slow cooling from 60°C to 4°C in ethanol/waterProduces Form II (plate morphology)
Seeding Add pre-formed crystals to supersaturated solutionControls polymorphism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.